Butyraldehyde 2,4-Dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H12N4O4 and a molecular weight of 252.23 g/mol . It is a derivative of butyraldehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyraldehyde 2,4-Dinitrophenylhydrazone is synthesized through a condensation reaction between butyraldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, which facilitates the formation of the hydrazone derivative . The reaction proceeds via an addition-elimination mechanism, where the hydrazine adds to the carbonyl group of the aldehyde, followed by the elimination of water to form the hydrazone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Butyraldehyde 2,4-Dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. It reacts with various nucleophiles and electrophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may lead to the formation of substituted hydrazones, while reactions with bases may result in the formation of different derivatives .
Scientific Research Applications
Butyraldehyde 2,4-Dinitrophenylhydrazone has several scientific research applications:
Analytical Chemistry: It is widely used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Testing: The compound is used in environmental testing to monitor the presence of aldehydes and ketones in air and water samples.
Biological Studies: It is employed in biological studies to investigate the role of aldehydes and ketones in metabolic pathways and disease processes.
Industrial Applications: The compound is used in the production of various chemical intermediates and as a standard reference material in quality control processes.
Mechanism of Action
The mechanism of action of Butyraldehyde 2,4-Dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of acidic or basic conditions, which promote the addition of the hydrazine to the carbonyl group and the subsequent elimination of water .
Comparison with Similar Compounds
Butyraldehyde 2,4-Dinitrophenylhydrazone is similar to other dinitrophenylhydrazone derivatives, such as:
- Formaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
These compounds share similar chemical properties and reactivity but differ in the specific aldehyde or ketone from which they are derived. This compound is unique due to its specific structure and the presence of the butyraldehyde moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
1527-98-6 |
---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-[(Z)-butylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6- |
InChI Key |
IKGRHEWIFBFXPP-WDZFZDKYSA-N |
SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
Synonyms |
Butanal 2-(2,4-Dinitrophenyl)hydrazone; Butanal (2,4-Dinitrophenyl)hydrazone; Butyraldehyde (2,4-Dinitrophenyl)hydrazone; NSC 404127; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.